molecular formula C23H25N5O6 B020603 7'-Hydroxy Doxazosin CAS No. 102932-28-5

7'-Hydroxy Doxazosin

货号: B020603
CAS 编号: 102932-28-5
分子量: 467.5 g/mol
InChI 键: UQIVDURXFIFFOY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

Target of Action

7’-Hydroxydoxazosin, a derivative of Doxazosin, primarily targets the alpha-1 adrenergic receptors . These receptors are located on vascular smooth muscle and play a crucial role in regulating blood pressure and urinary obstruction due to benign prostatic hyperplasia .

Mode of Action

7’-Hydroxydoxazosin acts as an alpha-1 antagonist . It selectively inhibits the postsynaptic alpha-1 receptors on vascular smooth muscle by nonselectively blocking the alpha-1a, alpha-1b, and alpha-1d subtypes . This inhibition results in vasodilation of veins and arterioles, leading to a decrease in total peripheral resistance and blood pressure .

Biochemical Pathways

Doxazosin affects the alpha-adrenergic receptor signaling pathway , leading to the relaxation of smooth muscle in the prostate and bladder neck, which helps to improve urine flow and reduce the symptoms of BPH .

Pharmacokinetics

Doxazosin, from which 7’-Hydroxydoxazosin is derived, is extensively metabolized, with only about 5% of the administered dose excreted unchanged in urine . The oral bioavailability of Doxazosin has been calculated to be about 65%, and the terminal elimination half-life is approximately 22 hours . Metabolism occurs via O-demethylation of the quinazoline nucleus of doxazosin or via hydroxylation of its benzodioxan portion .

Result of Action

The action of 7’-Hydroxydoxazosin results in the vasodilation of veins and arterioles and a decrease in total peripheral resistance and blood pressure . This leads to improved urine flow and reduced symptoms of benign prostatic hyperplasia .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7’-Hydroxydoxazosin typically involves the hydroxylation of doxazosin. This process can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions .

Industrial Production Methods: Industrial production of 7’-Hydroxydoxazosin involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product .

化学反应分析

Types of Reactions: 7’-Hydroxydoxazosin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated derivatives, while reduction may produce deoxygenated compounds .

科学研究应用

Chemical Applications

Reagent in Organic Synthesis

  • 7'-Hydroxy Doxazosin serves as a reagent in organic synthesis, particularly in the development of new chemical entities. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound for synthetic chemists.

Analytical Reference Compound

  • As a reference compound, it is utilized in analytical studies to validate methods for quantifying doxazosin and its metabolites in biological samples. This is crucial for pharmacokinetic studies and drug formulation development.

Biological Applications

Antioxidant Properties

  • Research indicates that this compound exhibits significant antioxidant properties. It has been shown to inhibit low-density lipoprotein (LDL) oxidation, which is a key factor in the development of atherosclerosis. This property makes it a candidate for further investigation in cardiovascular disease prevention .

Cellular Effects

  • The compound interacts with alpha-1 adrenergic receptors, similar to its parent drug doxazosin. It affects vascular smooth muscle, leading to vasodilation and potentially improving blood flow. Studies suggest that it may also have implications for treating conditions related to endothelial dysfunction .

Medical Applications

Therapeutic Potential

  • This compound is being explored for its therapeutic effects in managing hypertension and benign prostatic hyperplasia (BPH). Its mechanism as an alpha-1 antagonist allows it to alleviate symptoms associated with these conditions by relaxing smooth muscle tissue .

Case Studies and Clinical Trials

  • Clinical trials have demonstrated the efficacy of doxazosin in improving urinary flow rates in BPH patients. Given that this compound is a metabolite of doxazosin, its therapeutic effects warrant further clinical exploration to determine if it offers similar or enhanced benefits .

Industrial Applications

Pharmaceutical Formulations

  • In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of other compounds. Its unique properties facilitate the development of novel drug formulations aimed at enhancing therapeutic efficacy and reducing side effects.

Drug Delivery Systems

  • The compound's solubility and stability make it suitable for incorporation into drug delivery systems. Research into its formulation could lead to improved bioavailability of drugs targeting cardiovascular and urological conditions .

生物活性

7'-Hydroxy Doxazosin is a hydroxylated derivative of Doxazosin, primarily recognized for its role as an alpha-1 adrenergic antagonist. This compound has garnered attention due to its potential therapeutic applications in cardiovascular diseases and its unique biological activities. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

Chemical Structure and Properties:

  • Molecular Formula: C22H23N5O5
  • Molecular Weight: 397.45 g/mol
  • CAS Number: 102932-28-5

This compound features a hydroxyl group at the 7-position of the Doxazosin structure, which alters its pharmacological properties compared to its parent compound. This modification is significant in enhancing its biological activities, especially concerning antioxidant effects and receptor interactions.

This compound primarily functions as an alpha-1 adrenergic receptor antagonist . Its mechanism includes:

  • Targeting Alpha-1 Receptors: It selectively inhibits postsynaptic alpha-1 receptors on vascular smooth muscle, leading to vasodilation and reduced blood pressure.
  • Biochemical Pathways: The compound influences the alpha-adrenergic receptor signaling pathway, facilitating relaxation of smooth muscle in the prostate and bladder neck, which is beneficial in treating benign prostatic hyperplasia (BPH).

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties:
    • It has been studied for its role in inhibiting low-density lipoprotein (LDL) oxidation, a critical factor in atherosclerosis development. This property is attributed to its ability to associate with albumin rather than directly integrating into LDL, suggesting a distinct antioxidant mechanism.
  • Cardiovascular Effects:
    • Similar to Doxazosin, it contributes to vasodilation and decreases total peripheral resistance and blood pressure. Clinical studies have shown significant improvements in urinary flow rates and reductions in blood pressure among patients treated with doxazosin, implying potential benefits from its metabolite as well .
  • Pharmacokinetics:
    • As a primary metabolite of Doxazosin, understanding the pharmacokinetics of this compound is crucial for effective dosing and treatment strategies. Studies indicate that it is extensively metabolized, with only a small percentage excreted unchanged in urine.

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to its parent compound and other related compounds:

CompoundMechanism of ActionKey Biological ActivitiesUnique Features
This compound Alpha-1 adrenergic antagonistAntioxidant properties; vasodilationHydroxylation at the 7' position
Doxazosin Alpha-1 adrenergic antagonistReduces blood pressure; improves urine flowWidely used for hypertension and BPH
6-Hydroxydoxazosin Similar to doxazosinAntioxidant propertiesAnother hydroxylated metabolite
Prazosin Alpha-1 adrenergic antagonistReduces blood pressureDifferent structural properties

Future Directions

Further research is necessary to fully elucidate the unique biological activities of this compound. Key areas for exploration include:

  • Clinical Trials: Conducting more extensive clinical trials to assess the efficacy and safety profile of this compound in various patient populations.
  • Mechanistic Studies: Investigating the molecular mechanisms underlying its antioxidant properties and interactions with endothelial-derived relaxing factors.
  • Formulation Development: Exploring pharmaceutical formulations that leverage the unique properties of this compound for enhanced therapeutic outcomes.

属性

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(6-hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O6/c1-31-17-10-14-15(11-18(17)32-2)25-23(26-21(14)24)28-7-5-27(6-8-28)22(30)20-12-33-19-9-13(29)3-4-16(19)34-20/h3-4,9-11,20,29H,5-8,12H2,1-2H3,(H2,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIVDURXFIFFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=C(O4)C=CC(=C5)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50908128
Record name (6-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102932-28-5
Record name 6-Hydroxydoxazosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102932285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7'-HYDROXYDOXAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1I8M9BX3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7'-Hydroxy Doxazosin
Reactant of Route 2
7'-Hydroxy Doxazosin
Reactant of Route 3
7'-Hydroxy Doxazosin
Reactant of Route 4
Reactant of Route 4
7'-Hydroxy Doxazosin
Reactant of Route 5
7'-Hydroxy Doxazosin
Reactant of Route 6
Reactant of Route 6
7'-Hydroxy Doxazosin
Customer
Q & A

Q1: Does 7'-hydroxydoxazosin share the same mechanism of action on endothelium-derived relaxing factor (EDRF) as doxazosin?

A2: While doxazosin has been shown to enhance EDRF activity, potentially through the displacement of α1-agonists from their receptors [, ], the provided research doesn't offer conclusive data on 7'-hydroxydoxazosin's direct effect on EDRF. Further research is needed to understand if 7'-hydroxydoxazosin shares this mechanism or possesses distinct interactions with EDRF.

Q2: What is the significance of 7'-hydroxydoxazosin being associated with albumin rather than directly integrating into LDL like probucol?

A3: Unlike probucol which directly incorporates into LDL, 7'-hydroxydoxazosin appears to primarily associate with albumin and exist freely in solution []. This suggests a distinct antioxidant mechanism, potentially targeting oxidative events in the aqueous environment surrounding LDL rather than within the lipoprotein itself. Further investigation into this unique action could provide valuable insights into novel antioxidant strategies and their implications for atherosclerosis prevention.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。